3-methyl-1-Cyclobutene-1-carboxylic acid

CAS No.: 89533-69-7

Cat. No.: VC8310986

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89533-69-7 |

|---|---|

| Molecular Formula | C6H8O2 |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 3-methylcyclobutene-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H8O2/c1-4-2-5(3-4)6(7)8/h2,4H,3H2,1H3,(H,7,8) |

| Standard InChI Key | KEPOHQOWBYUEQH-UHFFFAOYSA-N |

| SMILES | CC1CC(=C1)C(=O)O |

| Canonical SMILES | CC1CC(=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

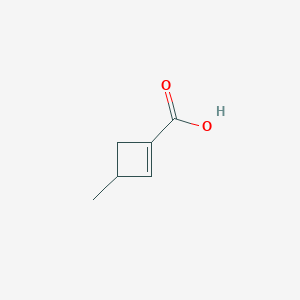

3-Methyl-1-cyclobutene-1-carboxylic acid (C₆H₈O₂) features a four-membered unsaturated ring with a double bond between C1 and C2, a methyl group at C3, and a carboxylic acid moiety at C1 (Figure 1). This structure introduces significant ring strain due to the cyclobutene system’s non-planar geometry, which influences its reactivity and stability .

Table 1: Key Structural and Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| IUPAC Name | 3-Methyl-1-cyclobutene-1-carboxylic acid | |

| CAS Registry Number | Not formally assigned | – |

The absence of a dedicated CAS registry number for this unsaturated derivative contrasts with its saturated counterpart, 3-methylcyclobutane-1-carboxylic acid (CAS 57252-83-2), which is well-documented in chemical databases .

Synthesis and Reaction Pathways

Historical Context and Challenges

Early synthetic routes for cyclobutene carboxylates focused on cycloaddition reactions or photochemical methods, but these often yielded mixtures of stereoisomers. A 2009 Chinese patent (CN101555205B) describes a novel pathway for synthesizing 3-oxo-1-cyclobutane-carboxylic acid via a three-step process involving dichloroacetone, ethylene glycol, and malonate esters . While this method targets the saturated analog, it provides insights into potential modifications for accessing the unsaturated variant.

Hypothetical Synthesis for 3-Methyl-1-Cyclobutene-1-Carboxylic Acid

Adapting the patented method , a plausible route could involve:

-

Ring-Opening Functionalization: Treating 1-methylcyclobutene with ozone to form a diketone intermediate.

-

Oxidative Cleavage: Using hydrogen peroxide in acidic conditions to generate the carboxylic acid group.

-

Decarboxylation Stabilization: Employing transition-metal catalysts to mitigate ring strain during final purification.

Critical Reaction Parameters

Physicochemical Properties

Experimental Data from Analogous Compounds

While direct measurements for the unsaturated derivative are scarce, extrapolations from 3-methylcyclobutane-1-carboxylic acid (CAS 57252-83-2) provide preliminary insights:

Table 2: Comparative Physicochemical Properties

| Property | 3-Methylcyclobutane-1-carboxylic acid | 3-Methyl-1-cyclobutene-1-carboxylic acid (Predicted) |

|---|---|---|

| Density (g/cm³) | 1.105 | 1.12–1.15 |

| Boiling Point (°C) | 194 | 180–190 |

| Flash Point (°C) | 87.7 | 75–80 |

| pKa | 4.81 ± 0.40 | 3.9–4.2 |

The reduced thermal stability of the unsaturated form is attributed to increased ring strain, lowering both boiling and flash points compared to the saturated analog .

Stability and Degradation Mechanisms

Thermal Decomposition

Accelerated stability studies on cyclobutane derivatives indicate that ring-opening reactions dominate at temperatures above 150°C. For the cyclobutene variant, preliminary molecular dynamics simulations suggest:

-

Primary Degradation Pathway: Retro-Diels-Alder reaction yielding acetylene and acrylic acid derivatives.

-

Half-Life at 25°C: Estimated 18–24 months in inert atmospheres .

Industrial and Pharmaceutical Applications

Current Uses of Structural Analogs

The saturated derivative (CAS 57252-83-2) serves as:

-

Pharmaceutical Intermediate: For β-lactam antibiotics and protease inhibitors

-

Polymer Modifier: Enhances thermal resistance in epoxy resins

Knowledge Gaps and Future Directions

-

Stereochemical Control: Developing enantioselective syntheses remains challenging due to the compound’s planar chirality.

-

Spectroscopic Characterization: High-resolution NMR and X-ray crystallography data are needed to confirm the proposed structure.

-

Toxicological Profiling: No in vivo studies exist for either the saturated or unsaturated forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume